![molecular formula C11H9F2NO3 B2506425 1-[(2,6-Difluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid CAS No. 1457594-17-0](/img/structure/B2506425.png)
1-[(2,6-Difluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid
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Overview
Description
“1-[(2,6-Difluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid” is a chemical compound with the molecular formula C11H9F2NO3 . It has a molecular weight of 241.19 . This compound is typically in the form of a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H9F2NO3/c12-6-2-1-3-7(13)8(6)14-9(15)11(4-5-11)10(16)17/h1-3H,4-5H2,(H,14,15)(H,16,17) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Other physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.Scientific Research Applications
- Cross-Coupling Reactions : The compound serves as a boron reagent in Suzuki–Miyaura coupling, a powerful method for forming carbon–carbon bonds. Researchers utilize it to create complex organic molecules .
- 1-Aminocyclopropane-1-carboxylic Acid (ACC) Precursor : Ethylene, a plant hormone, influences growth, development, and stress responses. ACC is a non-volatile precursor of ethylene. Researchers study ACC levels using this compound .
Suzuki–Miyaura Coupling
Ethylene Biosynthesis Research
Safety and Hazards
properties
IUPAC Name |
1-[(2,6-difluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2NO3/c12-6-2-1-3-7(13)8(6)14-9(15)11(4-5-11)10(16)17/h1-3H,4-5H2,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHZNJFSZPFMZLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)NC2=C(C=CC=C2F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,6-Difluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid |
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